4,5,8,9-Tetrahydro-1H-carbazole

概要

説明

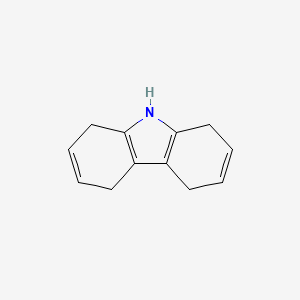

4,5,8,9-Tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a tricyclic system with a partially saturated ring, which imparts unique chemical and physical properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,8,9-Tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as cerium phosphate, can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 4,5,8,9-Tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

Substitution: Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides.

Major Products: The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antiviral Activity:

Research has shown that carbazole derivatives, including 4,5,8,9-tetrahydro-1H-carbazole, exhibit antiviral properties. A study highlighted that certain carbazole-based compounds effectively inhibited HIV replication by targeting different stages of the viral life cycle. Specifically, modifications at specific positions on the carbazole scaffold significantly influenced antiviral activity, with certain halogenated derivatives displaying enhanced efficacy against HIV .

Cholinesterase Inhibition:

Another significant application of this compound is in the inhibition of cholinesterases. Compounds derived from this scaffold have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives demonstrated selective inhibition against BChE, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Pharmaceutical Applications

CRTH2 Receptor Antagonists:

this compound derivatives have been identified as potential CRTH2 receptor antagonists. These compounds are being explored for their therapeutic potential in treating allergic and inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ability to inhibit the CRTH2 receptor can mitigate symptoms associated with these diseases by blocking the action of prostaglandins .

Antimicrobial Properties

Recent studies have also investigated the antimicrobial activity of this compound derivatives. These compounds have been evaluated against various bacterial strains and fungi. The results indicated that certain modifications to the carbazole structure could enhance antimicrobial potency, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Researchers have conducted SAR studies to identify how different substituents affect the compound's efficacy against various targets. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| R2 (Dimethylamino group) | Increases antiviral activity |

| R5 (Halogen) | Enhances binding affinity |

| N9 (Alkyl groups) | Modulates toxicity levels |

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of carbazole derivatives.

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

In a study examining a series of carbazole derivatives for their antiviral activity against HIV, compounds with specific halogen substitutions at position 7 showed significant inhibition of viral replication with IC50 values lower than those of existing therapies .

Case Study 2: Cholinesterase Inhibition

A study focused on synthesizing novel tetrahydrocarbazole derivatives revealed that one compound exhibited an IC50 value of 0.03 mM against AChE, demonstrating its potential as a lead compound for treating cholinergic dysfunctions .

作用機序

The mechanism of action of 4,5,8,9-Tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .

類似化合物との比較

- 2,3,4,9-Tetrahydro-1H-carbazole

- 1,2,3,4-Tetrahydrocarbazole

- 5,6,7,8-Tetrahydrocarbazole

Comparison: 4,5,8,9-Tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other tetrahydrocarbazoles, it exhibits different reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry .

生物活性

4,5,8,9-Tetrahydro-1H-carbazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One prominent approach involves the Fischer indole synthesis using L-menthone and substituted phenyl hydrazines. This reaction yields a mixture of diastereomers that can be further purified and characterized through spectroscopic techniques .

Key Synthetic Pathways

- Fischer Indole Synthesis : Involves the reaction of ketones with hydrazines.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds synthesized from this structure have shown significant cytotoxic effects against various cancer cell lines. Notably:

- J-3 (p-Br acetophenone) and J-4 (p-Nitro acetophenone) exhibited considerable activity against the A-549 lung cancer cell line with IC50 values indicating effective growth inhibition .

| Compound | Concentration (µg/ml) | % Cytotoxicity | CTC50 (µg/ml) |

|---|---|---|---|

| J-1 | 1000 | 60.19 | 240 |

| J-2 | 1000 | 50.19 | 240 |

| J-3 | 1000 | 76.71 | 190 |

| J-4 | 1000 | 76.71 | 190 |

| J-5 | 1000 | - | >1000 |

Antiviral Activity

Carbazole derivatives have also been investigated for their antiviral properties. Research indicates that certain derivatives can inhibit various stages of the HIV replication cycle. Compounds with specific substituents at the nitrogen position have shown enhanced activity against HIV and Hepatitis C virus (HCV) .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition as well:

- Cholinesterase Inhibition : Some derivatives have demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases .

| Compound | Enzyme Target | IC50 (mM) |

|---|---|---|

| Tetrahydro Derivative | BChE | 21.3 |

| Tetrahydro Derivative | AChE | >30 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : Induces apoptosis in cancer cells by upregulating p53 and promoting Bcl-2 phosphorylation .

- Antiviral Mechanism : Inhibits viral replication by interfering with viral entry or replication processes .

- Enzyme Inhibition : Compounds selectively inhibit cholinesterases which can modulate neurotransmitter levels in neurodegenerative conditions .

Clinical Studies on Selisistat

Selisistat (6-chloro-2,3,4,9-tetrahydro-1H-carbazole) has been evaluated in clinical trials for its effects on Huntington's disease (HD). The study demonstrated that selisistat is safe and well-tolerated at therapeutic doses and showed promise in modulating biomarkers associated with HD .

Research Findings

In vitro studies have consistently shown that modifications to the carbazole structure can significantly alter its biological activity. For example:

- The introduction of halogen groups at specific positions enhances antiviral efficacy.

- Structural variations can lead to differing selectivity profiles for enzyme inhibition.

特性

IUPAC Name |

4,5,8,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-4,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOHUIBKSDOLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1C3=C(N2)CC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492137 | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61289-94-9 | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061289949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,8,9-Tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,8,9-TETRAHYDRO-1H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489HP6Q20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。